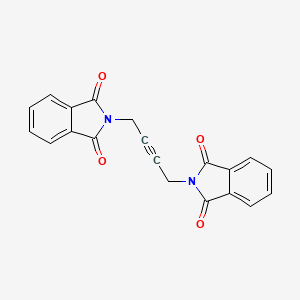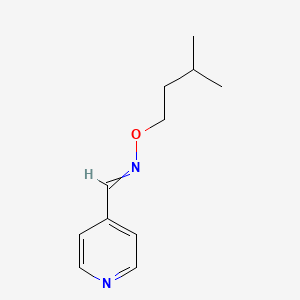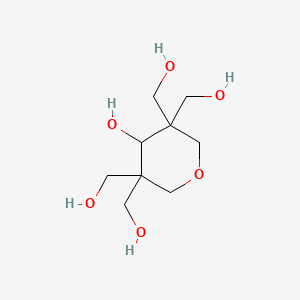
1,4-Diphthalimido-2-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphthalimido-2-butyne is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.33 g/mol It is characterized by the presence of two phthalimido groups attached to a butyne backbone
Preparation Methods
The synthesis of 1,4-Diphthalimido-2-butyne typically involves the reaction of phthalimide with 2-butyne-1,4-diol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the butyne linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For instance, nickel-based catalysts are often employed in the hydrogenation of related compounds .
Chemical Reactions Analysis
1,4-Diphthalimido-2-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The phthalimido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diphthalimido-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Mechanism of Action
The mechanism of action of 1,4-Diphthalimido-2-butyne involves its interaction with specific molecular targets. The phthalimido groups can interact with biological molecules, potentially inhibiting or modifying their function. The butyne backbone allows for the formation of reactive intermediates that can participate in various biochemical pathways .
Comparison with Similar Compounds
1,4-Diphthalimido-2-butyne can be compared with other similar compounds, such as:
2-Butyne-1,4-diol: A related compound with a similar butyne backbone but different functional groups.
1,4-Diphenyl-2-butyne: Another compound with a butyne backbone but with phenyl groups instead of phthalimido groups.
1,4-Bis(2,4-dichlorophenoxy)-2-butene: A compound with a butene backbone and dichlorophenoxy groups.
Properties
CAS No. |
34662-00-5 |
|---|---|
Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2 |
InChI Key |
QWUGUVOMIVVVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)







![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)




![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)
